molecular formula C16H22O7 B1251480 Macrosphelide G

Macrosphelide G

Cat. No. B1251480
M. Wt: 326.34 g/mol
InChI Key: QTVMZKJQTJNPJL-VCPJVSAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrosphelide G is a natural product found in Aplysia kurodai and Periconia byssoides with data available.

Scientific Research Applications

1. Synthesis and Structural Studies

  • Macrosphelide G has been a subject of interest in synthetic chemistry. A notable achievement includes the total synthesis of (+)-macrosphelide G from chemoenzymatic reaction products, demonstrating a significant accomplishment in organic synthesis (Nakamura, Ono, & Shida, 2002).
  • Furthermore, studies have elucidated the absolute stereostructures of macrosphelides, including this compound, using spectroscopic analyses and chemical transformations. This is crucial for understanding their molecular configuration and potential biological applications (Yamada et al., 2001).

2. Biological Activity and Potential Therapeutic Applications

  • This compound, like other macrosphelides, is known for its potential as a cell-cell adhesion inhibitor. This property is significant in the context of cancer research, as it might impact tumor growth and metastasis by affecting cell adhesion mechanisms (Matsuya & Nemoto, 2005).
  • Additionally, there have been explorations into the design and synthesis of artificial macrosphelides, including this compound derivatives. These studies aim to enhance their apoptosis-inducing activities, potentially making them effective agents in cancer therapy (Matsuya et al., 2009).

3. Advances in Synthetic Methods

  • Significant progress has been made in the development of efficient synthetic routes for this compound and its analogs. These advancements not only facilitate the study of macrosphelides' biological activities but also open up avenues for creating more potent derivatives (Paek, 2015).

properties

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

(4R,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione

InChI

InChI=1S/C16H22O7/c1-10-5-4-6-14(18)23-12(3)13(17)7-8-15(19)22-11(2)9-16(20)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11+,12-,13+/m0/s1

InChI Key

QTVMZKJQTJNPJL-VCPJVSAUSA-N

Isomeric SMILES

C[C@H]1C/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@@H](CC(=O)O1)C)O)C

Canonical SMILES

CC1CC=CC(=O)OC(C(C=CC(=O)OC(CC(=O)O1)C)O)C

synonyms

macrosphelide G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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